2-Bromo-5-chloroanisole

Descripción

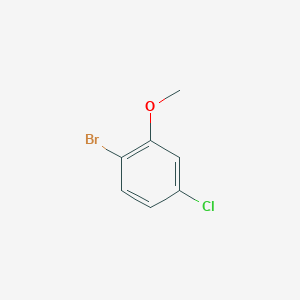

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-chloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGYLDZGJLVLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591938 | |

| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-09-8 | |

| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-chloroanisole chemical structure and properties

An In-depth Technical Guide to 2-Bromo-5-chloroanisole

This guide provides a comprehensive overview of this compound (CAS No. 174913-09-8), a halogenated aromatic compound serving as a key intermediate in various fields of chemical synthesis.[1][2] It is particularly valuable for researchers, scientists, and professionals involved in drug development and agrochemical research.[1][3] This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its primary applications.

Chemical Structure and Identification

This compound, also known by its IUPAC name 1-Bromo-4-chloro-2-methoxybenzene, is a disubstituted anisole derivative.[4][5] Its structure features a benzene ring substituted with a methoxy group (-OCH₃), a bromine atom, and a chlorine atom at positions 1, 2, and 5 respectively.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid or a white to off-white crystalline powder, depending on the ambient temperature.[2][5][6][7][8] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 174913-09-8 | [1][2][4] |

| Molecular Formula | C₇H₆BrClO | [2][4] |

| Molecular Weight | 221.48 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid or white crystalline powder | [2][5][6] |

| Boiling Point | 236.6 ± 20.0 °C (Predicted) | [6] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [6] |

| Refractive Index | 1.5875 (at 20°C) | [5][6] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [6] |

| Purity | ≥97% | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, commonly involving the methylation of the corresponding phenol.[1] A well-documented laboratory-scale synthesis starts from 2-Bromo-5-chlorophenol.[9]

Experimental Protocol: Methylation of 2-Bromo-5-chlorophenol[9]

This protocol describes the synthesis of this compound via Williamson ether synthesis.

Materials:

-

2-Bromo-5-chlorophenol (2.85 g, 13.7 mmol)

-

Iodomethane (1.28 mL, 20.6 mmol)

-

Potassium carbonate (1.89 g, 13.7 mmol)

-

n-Butylammonium iodide (n-Bu₄NI) (50 mg, 0.137 mmol)

-

N,N-Dimethylformamide (DMF) (8.0 mL)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ice water

Procedure:

-

A solution of 2-Bromo-5-chlorophenol (13.7 mmol), potassium carbonate (13.7 mmol), and a catalytic amount of n-Bu₄NI (0.137 mmol) in DMF (8.0 mL) is prepared in a suitable reaction flask.

-

Iodomethane (20.6 mmol) is added to the stirred solution.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Upon completion of the reaction (monitored by TLC), ice water is added to quench the reaction.

-

The aqueous mixture is extracted twice with ethyl acetate.

-

The organic phases are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The desiccant is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a hexane:ethyl acetate (95:5) eluent system to yield this compound as a colorless oil (yield: 2.94 g, 97%).[9]

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily utilized as an intermediate in the production of high-value compounds.[1]

-

Pharmaceuticals: It serves as a crucial precursor for constructing the carbon skeletons of various drug molecules.[1] The specific arrangement of its functional groups allows for regioselective modifications, which is essential for synthesizing complex Active Pharmaceutical Ingredients (APIs) where precise molecular architecture dictates biological activity.[1]

-

Agrochemicals: In the agrochemical industry, this compound is used to develop new pesticides, herbicides, and fungicides.[1][2] The presence and positioning of the halogen atoms can enhance the biological efficacy of the final agricultural products.[3]

Safety and Handling

While specific GHS data for this compound is not detailed in the provided results, data for the closely related isomer, 5-Bromo-2-chloroanisole, indicates that it causes skin and serious eye irritation and may cause respiratory irritation.[10] Standard laboratory safety precautions should be observed when handling this compound. These include using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or a fume hood.[12] Store the compound in a cool, dry place, sealed under an inert atmosphere as it may be air-sensitive.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. srinichem.com [srinichem.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound CAS#: 174913-09-8 [m.chemicalbook.com]

- 7. This compound | 174913-09-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. innospk.com [innospk.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 5-Bromo-2-chloroanisole | C7H6BrClO | CID 2769567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Bromo-2-chloroanisole 97 16817-43-9 [sigmaaldrich.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide on the Synthesis and Preparation of 2-Bromo-5-chloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-chloroanisole (CAS No: 174913-09-8), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document details the primary synthetic pathway, experimental protocols, and relevant chemical data to support research and development activities.

Introduction

This compound, also known as 1-Bromo-4-chloro-2-methoxybenzene, is a halogenated aromatic compound widely utilized as a building block in organic synthesis.[2] Its structure allows for regioselective functionalization, making it a valuable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel pesticides.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 174913-09-8 |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Purity | >98.0% (GC) |

| Boiling Point | 236.6±20.0 °C (Predicted) |

| Density | 1.564±0.06 g/cm³ (Predicted) |

| Flash Point | 96.92 °C |

| Refractive Index | 1.556 |

(Data sourced from multiple references)

Synthesis Pathway

The most common and high-yielding synthetic route to this compound is through the methylation of 2-Bromo-5-chlorophenol. This reaction typically employs iodomethane in the presence of a base and a phase-transfer catalyst.

Below is a diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 2-Bromo-5-chlorophenol.

4.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Bromo-5-chlorophenol | 208.45 | 2.85 g | 13.7 |

| Iodomethane | 141.94 | 1.28 mL (2.92 g) | 20.6 |

| Potassium Carbonate | 138.21 | 1.89 g | 13.7 |

| tetra-(n-butyl)ammonium iodide | 369.37 | 50 mg | 0.137 |

| N,N-dimethylformamide (DMF) | - | 8.0 mL | - |

| Ethyl Acetate | - | As needed | - |

| Hexane | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

4.2. Procedure

-

To a solution of 2-Bromo-5-chlorophenol (2.85 g, 13.7 mmol) in N,N-dimethylformamide (8.0 mL), add potassium carbonate (1.89 g, 13.7 mmol) and tetra-(n-butyl)ammonium iodide (50 mg, 0.137 mmol).[3]

-

Add iodomethane (1.28 mL, 20.6 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 2 hours.[3]

-

Upon completion of the reaction, pour the mixture into ice water.[3]

-

Extract the aqueous mixture twice with ethyl acetate.[3]

-

Combine the organic phases and wash with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate.[3]

-

Filter off the desiccant and concentrate the solution under reduced pressure.[3]

-

Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate (95:5) eluent system to yield this compound as a colorless oil.[3]

4.3. Results

The described protocol affords the target compound, this compound, with a high yield.

| Product | Yield (g) | Yield (%) | Appearance |

| This compound | 2.94 g | 97% | Colorless oil |

(Data sourced from reference[3])

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). The provided search results mention 1H NMR data for a related compound, but not specifically for this compound itself.[3]

Safety Considerations

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Iodomethane is toxic and a suspected carcinogen; handle with extreme care.

-

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This guide outlines a reliable and high-yielding method for the synthesis of this compound. The provided experimental protocol and data are intended to assist researchers and professionals in the efficient preparation of this important chemical intermediate for applications in drug discovery and development, as well as in the agrochemical sector.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-chloroanisole

This technical guide provides a detailed overview of the known physical properties of 2-Bromo-5-chloroanisole, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties Summary

This compound, also known as 1-Bromo-4-chloro-2-methoxybenzene, is a chemical compound with the molecular formula C₇H₆BrClO. At room temperature, it exists as a colorless to light yellow clear liquid[1][2]. The quantitative physical data for this compound are summarized in the table below.

| Physical Property | Value | Source |

| Boiling Point | 236.6 ± 20.0 °C (Predicted) | [3] |

| Physical State | Liquid at 20°C | [1] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.5860 - 1.5900 @ 20°C | [2] |

| Flash Point | 97 °C | [1] |

| Purity (GC) | >98.0% | [1] |

Experimental Protocols

While specific experimental documentation for determining the physical properties of this compound was not found, the following are standard methodologies employed for such characterizations.

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a compound like this compound, the boiling point would typically be determined using methods such as:

-

Distillation: The most common method, where the substance is heated until it boils, and the temperature of the vapor is measured. For high-boiling-point liquids, vacuum distillation is often employed to prevent decomposition.

-

Siwoloboff Method: A micro-scale method where a small sample is heated in a Thiele tube alongside a thermometer. The temperature at which a rapid stream of bubbles emerges from a sealed capillary tube submerged in the sample is recorded as the boiling point.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the boiling point by measuring the heat flow into the sample as a function of temperature.

Melting Point Determination:

Although this compound is a liquid at ambient temperature, its melting point (the temperature at which it changes from a solid to a liquid) could be determined by:

-

Cooling the sample: The liquid is cooled until it solidifies. The temperature is then slowly raised.

-

Capillary Method: A small amount of the solidified sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is observed.

-

Differential Scanning Calorimetry (DSC): DSC can also be used to determine the melting point by detecting the endothermic transition as the substance melts.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

Caption: Logical workflow for determining the physical properties of a chemical.

References

A Technical Guide to Determining the Solubility of 2-Bromo-5-chloroanisole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2-Bromo-5-chloroanisole, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of public quantitative solubility data for this compound, this document outlines a standardized experimental protocol based on the widely accepted shake-flask method. It further details the necessary steps for sample preparation, equilibration, and subsequent analysis of saturated solutions. A template for systematic data recording and a visual representation of the experimental workflow are included to aid researchers in generating reliable and comparable solubility profiles.

Introduction

This compound (CAS No. 174913-09-8) is a substituted anisole derivative recognized for its role as a versatile building block in organic synthesis. Its applications span the development of novel pharmaceutical agents and agrochemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. By providing a detailed experimental protocol, we aim to empower researchers to systematically measure and record the solubility of this compound in a range of common organic solvents. The presented methodology, centered around the equilibrium shake-flask method, is a robust and reliable approach for generating high-quality solubility data.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2] It involves agitating an excess amount of the solid with the solvent for a sufficient period to allow the system to reach equilibrium.[3][4] The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved solute.

2.1. Materials and Equipment

-

Solute: this compound (solid form)

-

Solvents: A range of common organic solvents (e.g., alcohols, ethers, esters, ketones, halogenated hydrocarbons, aromatic hydrocarbons) of appropriate purity.

-

Apparatus:

-

Analytical balance

-

Spatula

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC system)

-

2.2. Procedure

-

Preparation of the Slurry: Add an excess amount of solid this compound to a pre-weighed glass vial or flask. The key is to have undissolved solid remaining at the end of the equilibration period to ensure saturation.[5][6]

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial containing the solute.

-

Equilibration: Securely cap the vials and place them in a constant temperature bath or on an orbital shaker set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[3][7] The time required for equilibration may need to be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.[8][9]

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][10][11]

2.3. Analytical Methods

-

UV-Vis Spectrophotometry: This method is suitable if this compound exhibits significant UV absorbance at a specific wavelength where the solvent does not interfere. A calibration curve of absorbance versus known concentrations of the compound in the specific solvent must be prepared.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method.[9][10] A suitable chromatographic method should be developed and validated. A calibration curve plotting peak area against known concentrations is required for quantification.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison and interpretation. The following table provides a template for recording experimental results.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Analytical Method |

| e.g., Ethanol | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Toluene | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC-UV | ||

| ... | ... | ... |

Mandatory Visualization

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. enamine.net [enamine.net]

- 3. scribd.com [scribd.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bioassaysys.com [bioassaysys.com]

- 8. reddit.com [reddit.com]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaguru.co [pharmaguru.co]

A Researcher's Guide to Sourcing 2-Bromo-5-chloroanisole: Suppliers, Pricing, and Quality Considerations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloroanisole (CAS No. 174913-09-8), a halogenated aromatic compound, serves as a critical intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a key building block for active pharmaceutical ingredients (APIs) and novel crop protection agents.[1][2] The strategic placement of the bromo, chloro, and methoxy functionalities on the benzene ring allows for regioselective modifications, a crucial aspect in the design and synthesis of target molecules with specific biological activities.[2] For researchers and drug development professionals, the reliable procurement of high-quality this compound is a foundational step in the research and development pipeline. This guide provides a comprehensive overview of commercial suppliers, pricing structures, and critical quality considerations to inform purchasing decisions and ensure the integrity of your scientific endeavors.

Commercial Suppliers and Market Landscape

The commercial availability of this compound spans a range of suppliers, from large, well-established chemical companies to specialized manufacturers and distributors. These vendors cater to diverse needs, from small-scale research quantities to bulk orders for process development and manufacturing.

Major Commercial Suppliers

A survey of the market reveals several key suppliers of this compound. The following table provides a comparative overview of some prominent vendors, their typical product specifications, and available quantities.

| Supplier | Purity Specification | Available Quantities | Notes |

| Thermo Scientific Chemicals (Alfa Aesar) | ≥98.0% (GC)[3] | Gram to multi-gram scale (e.g., 25g)[3] | A well-established supplier with a strong reputation for quality and comprehensive documentation. |

| TCI America | >98.0% (GC)[4] | Gram to multi-gram scale (e.g., 5g, 25g)[4] | Offers a wide range of research chemicals with detailed specifications. |

| Santa Cruz Biotechnology | ≥97%[5] | Gram to multi-gram scale[5] | A prominent supplier for biochemical and research-grade chemicals. |

| Nanochemazone | High Purity[6] | Powder form, custom quantities available upon request.[6] | Provides a range of advanced materials, including this organic intermediate. |

| Shanghai Minstar Chemical Co., Ltd. | 99%[7] | Kilogram to multi-kilogram scale (up to 100 kg/day capacity)[7] | A China-based manufacturer offering bulk quantities. |

| ChemNet Mall | Not specified | Varies by supplier | A platform connecting buyers with various Chinese manufacturers.[8] |

This table is not exhaustive and represents a snapshot of available information. Researchers should always verify specifications and availability directly with the supplier.

Pricing Analysis

The pricing of this compound is subject to variation based on several factors, including the supplier, purity, quantity, and prevailing market conditions. As of late 2025, the approximate pricing for research quantities is as follows:

| Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |

| Nanochemazone | Not Specified | $45[6] | Varies |

| TCI (UK pricing) | 5g | £24.00 | ~ $6.00 |

| TCI (UK pricing) | 25g | £89.00 | ~ $4.50 |

| Sigma-Aldrich (for 5-Bromo-2-chloroanisole) | 5g | $91.50 | $18.30 |

Note: The Sigma-Aldrich price is for an isomer and is included for illustrative purposes of potential price variations for similar compounds. All prices are subject to change and should be confirmed with the supplier.

For bulk quantities, pricing is typically negotiated directly with the manufacturer or distributor and is significantly lower on a per-gram basis. Researchers are encouraged to request quotes from multiple suppliers, especially for larger quantities.

Scientific Integrity and Quality Control

For researchers in drug development, the purity and impurity profile of starting materials like this compound are of paramount importance. Impurities can have a significant impact on the course of a reaction, the yield and purity of the final product, and, most critically, the safety and efficacy of a potential drug candidate.[9]

Synthesis and Potential Impurities

Understanding the synthesis of this compound provides insight into potential impurities. A common synthetic route involves the methylation of 2-bromo-5-chlorophenol.[10]

Caption: A simplified workflow for the synthesis of this compound.

Potential impurities arising from this process can include:

-

Unreacted Starting Material: Residual 2-bromo-5-chlorophenol.

-

Byproducts of the Methylating Agent: For example, impurities from dimethyl sulfate.

-

Isomeric Impurities: Depending on the purity of the starting phenol, other positional isomers of bromo-chloroanisole could be present.

-

Residual Solvents: Traces of the reaction solvent (e.g., DMF).[11]

The presence of these impurities can be problematic. For instance, unreacted phenolic starting material could interfere with subsequent reactions that are sensitive to acidic protons.

Quality Control and Analytical Methods

Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch of this compound. The CoA should detail the purity of the compound and the analytical methods used for its determination. Common analytical techniques for assessing the purity of such organic compounds include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for separating and identifying volatile and semi-volatile organic compounds, making it well-suited for analyzing the purity of this compound and detecting related impurities.[12]

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a mixture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and purity of a compound.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

When evaluating a supplier, it is prudent to inquire about their quality control procedures and the analytical techniques they employ. For critical applications, it may be advisable to perform in-house analytical testing to verify the purity and identity of the received material.

Experimental Protocols: Vendor Evaluation and Procurement

A systematic approach to vendor evaluation and procurement is essential for ensuring a reliable supply of high-quality research chemicals.

Step-by-Step Vendor Evaluation Protocol

-

Identify Potential Suppliers: Utilize online chemical directories, scientific literature, and recommendations from colleagues to compile a list of potential vendors.

-

Request Technical Documentation: For each potential supplier, request a Safety Data Sheet (SDS) and a typical Certificate of Analysis (CoA) for this compound.

-

Assess Quality and Purity: Scrutinize the CoA for the stated purity, the analytical methods used, and the level of detail provided regarding impurities. A reputable supplier will be transparent about their quality control processes.[13]

-

Evaluate Supplier Reputation and Reliability: Consider the supplier's history, customer reviews, and their adherence to quality management systems such as ISO 9001. For pharmaceutical applications, a supplier's compliance with Good Manufacturing Practices (GMP) is a significant advantage.[1][14]

-

Inquire About Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource.

-

Request a Sample for In-house Evaluation: For critical projects, it is best practice to obtain a small sample for in-house analytical testing before committing to a larger purchase.

Caption: A structured workflow for the evaluation of chemical suppliers.

Procurement Workflow

-

Define Requirements: Clearly specify the required quantity, purity, and desired delivery timeline.[15]

-

Request Quotations: Contact the selected suppliers and request formal quotations, including pricing, lead times, and shipping costs.

-

Negotiate Terms: For larger quantities, there may be an opportunity to negotiate pricing and delivery terms.

-

Issue Purchase Order: Once a supplier is chosen, issue a formal purchase order that clearly outlines all the agreed-upon terms.

-

Receipt and Inspection: Upon delivery, carefully inspect the packaging for any signs of damage.[16]

-

Log and Store: Record the receipt of the chemical in your laboratory inventory system and store it according to the conditions specified in the SDS.[16]

-

Quality Verification: If part of your protocol, perform incoming quality control testing to confirm the material meets your specifications.

Conclusion

The procurement of this compound, while seemingly a routine task, requires careful consideration of supplier reputation, product quality, and pricing. For researchers and professionals in drug development, a diligent approach to sourcing this key intermediate is a critical step in mitigating risks and ensuring the reliability and reproducibility of their work. By following a structured evaluation and procurement process, and by paying close attention to the purity and impurity profile of the material, the scientific community can proceed with greater confidence in their synthetic endeavors.

References

- 1. chemignition.com [chemignition.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 174913-09-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. nanochemazone.com [nanochemazone.com]

- 7. This compound, CasNo.174913-09-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 8. This compound CAS# 174913-09-8 [gmall.chemnet.com]

- 9. oceanicpharmachem.com [oceanicpharmachem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]

- 12. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tianmingpharm.com [tianmingpharm.com]

- 14. gmpinsiders.com [gmpinsiders.com]

- 15. Ultimate Guide to Purchasing the Right Chemical Products - Chemical Express Thailand [chemicalexpressth.com]

- 16. research.utm.my [research.utm.my]

An In-Depth Technical Guide to the Reactivity of the C-Br versus C-Cl Bond in 2-Bromo-5-chloroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 2-bromo-5-chloroanisole. The strategic positioning of these two distinct halogen atoms, in conjunction with the influence of the methoxy group, makes this molecule a versatile building block in organic synthesis, particularly for the construction of complex pharmaceutical and agrochemical compounds. This document will delve into the fundamental principles governing the selective activation of the C-Br bond over the C-Cl bond, supported by quantitative data from various chemical transformations, detailed experimental protocols, and mechanistic pathway visualizations.

Introduction

This compound is a dihalogenated aromatic compound that offers two distinct reaction sites for sequential functionalization. The ability to selectively react at one halogen while leaving the other intact is a powerful strategy in multi-step organic synthesis, allowing for the controlled and efficient assembly of complex molecular architectures. The primary determinant of this selectivity lies in the inherent differences in the bond dissociation energies and electronic properties of the C-Br and C-Cl bonds.

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is a direct consequence of the decreasing bond strength down the halogen group, which facilitates the oxidative addition step in the catalytic cycle. Consequently, the C-Br bond in this compound is significantly more susceptible to cleavage under these conditions than the C-Cl bond.

This guide will explore the practical applications of this reactivity difference in a variety of common and synthetically useful reactions.

Fundamental Principles of Reactivity

The chemoselectivity observed in the reactions of this compound is primarily governed by two key factors:

-

Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond. This lower bond dissociation energy means that less energy is required to cleave the C-Br bond, making it more reactive in processes where bond breaking is a key step, such as the oxidative addition to a low-valent metal catalyst.

-

Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group that can influence the electron density of the aromatic ring through resonance and inductive effects. This can affect the rates of various reactions, including electrophilic and nucleophilic substitutions, as well as metal-halogen exchange.

The following table summarizes the average bond dissociation energies for aryl C-Br and C-Cl bonds.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| Aryl C-Br | ~290-310 |

| Aryl C-Cl | ~340-360 |

This significant difference in bond strength is the cornerstone of the selective chemistry of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-Br bond allows for selective functionalization at the C2 position of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction can be tuned to selectively couple at the C-Br bond.

Quantitative Data for Selective Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield of 5-chloro-2-aryl-anisole (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 8 | ~95 |

| 3-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 90 | 16 | ~88 |

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-chloro-2-phenylanisole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br bond of this compound.[1][2][3]

Quantitative Data for Selective Buchwald-Hartwig Amination

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield of N-substituted-5-chloro-2-methoxyaniline (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~92 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | ~85 |

| n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | THF | 80 | 16 | ~89 |

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound with Morpholine

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add this compound (1.0 mmol) and anhydrous, degassed toluene (5 mL).

-

Add morpholine (1.2 mmol) via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 18 hours.

-

Monitor the reaction by GC-MS.

-

After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield N-(5-chloro-2-methoxyphenyl)morpholine.

Ortho-Metalation and Halogen-Metal Exchange

The methoxy group in this compound is a strong directing group for ortho-metalation.[4] However, the presence of the C-Br bond, which is susceptible to halogen-metal exchange, creates a competitive reaction pathway.[5]

In the presence of a strong organolithium base such as n-butyllithium (n-BuLi) at low temperatures, two main reactions can occur:

-

Directed ortho-Metalation (DoM): Deprotonation of the aromatic ring at the position ortho to the methoxy group (C6).

-

Halogen-Metal Exchange: Exchange of the bromine atom with lithium.

The outcome of the reaction is highly dependent on the reaction conditions, particularly temperature and the organolithium reagent used. Generally, halogen-metal exchange with aryl bromides is faster than deprotonation.

Experimental Protocol: Halogen-Metal Exchange of this compound

-

Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise over 10 minutes.

-

Stir the mixture at -78 °C for 1 hour.

-

Quench the resulting aryllithium species by adding a suitable electrophile (e.g., benzaldehyde, 1.2 mmol).

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash with brine, dry over magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack.[6][7] In this compound, the methoxy group is electron-donating, and there are no strong electron-withdrawing groups. Therefore, SNAr reactions on this substrate are generally disfavored and require harsh reaction conditions.

In cases where SNAr is forced to occur on dihaloarenes, the reactivity order can sometimes be reversed compared to palladium-catalyzed reactions. The more electronegative chlorine atom can better stabilize the negative charge in the Meisenheimer intermediate, potentially making the C-Cl bond more susceptible to nucleophilic attack under certain conditions. However, for this compound, selective SNAr is not a commonly employed synthetic strategy due to the lack of activation.

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in this compound provides a powerful handle for selective organic synthesis. The weaker C-Br bond is preferentially cleaved in a variety of synthetically important transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This allows for the reliable and high-yielding functionalization of the C2 position while preserving the C-Cl bond for subsequent manipulations. In reactions involving strong organolithium bases, halogen-metal exchange at the C-Br bond is the dominant pathway over directed ortho-metalation. Understanding these reactivity patterns is crucial for the strategic design of synthetic routes towards complex target molecules in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this versatile building block.

References

A Technical Guide to 2-Bromo-5-chloroanisole: Unlocking Future Research and Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloroanisole (CAS No: 174913-09-8) is a halogenated aromatic compound that serves as a pivotal intermediate in the landscape of modern organic synthesis.[1][2] Its unique molecular architecture, featuring bromine, chlorine, and methoxy substituents on a benzene ring, offers a versatile platform for constructing complex molecules.[3][4] While its primary role to date has been as a foundational building block in the synthesis of pharmaceuticals and agrochemicals, its full potential remains largely untapped.[3][5] This technical guide explores the core properties of this compound and delineates promising, forward-looking research areas for scientists and drug development professionals.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in research. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrClO | [6][7] |

| Molecular Weight | 221.48 g/mol | [6][8] |

| Appearance | Colorless to light yellow clear liquid or powder | [5][6][9] |

| Boiling Point | 236.6 ± 20.0 °C (Predicted) | [6][9] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [6][9] |

| Refractive Index | 1.5875 (@ 20°C) | [9][10] |

| Purity | Typically ≥97-98% | [7][10] |

| Storage | Sealed in dry, Room Temperature | [6][9] |

| CAS Number | 174913-09-8 | [5][6] |

Synthesis and Core Reactivity

The utility of this compound stems from its straightforward synthesis and the differential reactivity of its functional groups, which allows for selective chemical transformations.

Common Synthesis Pathway

A widely employed method for synthesizing this compound involves the methylation of 2-Bromo-5-chlorophenol. This reaction is typically carried out using an alkylating agent like iodomethane in the presence of a weak base.[11]

Caption: General workflow for the synthesis of this compound.

Key Areas of Reactivity

The research potential of this compound is rooted in its three primary reactive sites:

-

C-Br Bond: The bromine atom is an excellent leaving group, making this position ideal for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, alkynyl, and amino groups, respectively.[3]

-

C-Cl Bond: The chlorine atom is less reactive than bromine, allowing for selective reactions at the C-Br position. However, under more forcing conditions, it can also participate in nucleophilic aromatic substitution or coupling reactions.

-

Aromatic Ring: The methoxy group is an ortho-, para-director, activating the ring for electrophilic aromatic substitution, while the halogen atoms are deactivating. This electronic landscape allows for regioselective functionalization of the benzene ring itself.

Potential Research Areas and Applications

The versatility of this compound opens up numerous avenues for investigation in drug discovery, materials science, and agrochemical development.

Drug Discovery and Medicinal Chemistry

As a versatile intermediate, this compound is a valuable starting point for generating libraries of novel compounds for biological screening.[2][5]

Caption: A potential workflow for drug discovery using this compound.

-

Novel Kinase Inhibitors: The core structure can be elaborated into bi-aryl or hetero-aryl structures common in FDA-approved kinase inhibitors. The C-Br position is ideal for Suzuki coupling with various boronic acids to rapidly generate a library of potential inhibitors for screening against cancer-related kinases.

Caption: Inhibition of a generic kinase cascade by a hypothetical drug.

-

Antimicrobial and Antifungal Agents: Halogenated phenols and their derivatives are known to possess antimicrobial properties.[12] Research can focus on synthesizing derivatives where the bromine is replaced by nitrogen-containing heterocycles (e.g., imidazoles, triazoles) or sulfur-containing moieties to explore new antimicrobial scaffolds.

Materials Science and Organic Electronics

The rigid, well-defined structure of this compound makes it an attractive building block for advanced materials.

-

Organic Semiconductors: Through iterative cross-coupling reactions (e.g., Suzuki or Stille couplings), this molecule can be incorporated into larger, conjugated systems. Such materials could be investigated for their properties as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). Research could focus on tuning the electronic properties by varying the coupled aromatic systems.

Agrochemical Innovation

The agrochemical industry continually seeks new active ingredients with improved efficacy and safety profiles.[1][5]

-

Next-Generation Herbicides and Fungicides: this compound can serve as a scaffold for creating novel pesticides. By systematically modifying the substituents—for example, by converting the methoxy group to other ethers or replacing the bromine with different functional groups—researchers can fine-tune the biological activity and environmental persistence of the resulting compounds.

Key Experimental Protocols

The following protocols provide a starting point for researchers working with this compound.

Protocol 1: Synthesis of this compound[12]

Objective: To synthesize this compound from 2-Bromo-5-chlorophenol.

Materials:

-

2-Bromo-5-chlorophenol (1.0 eq)

-

Iodomethane (1.5 eq)

-

Potassium carbonate (K₂CO₃) (1.0 eq)

-

n-Butylammonium iodide (n-Bu₄NI) (0.01 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-Bromo-5-chlorophenol in DMF, add potassium carbonate, n-Bu₄NI, and iodomethane.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil via silica gel column chromatography (eluent: hexane:ethyl acetate = 95:5) to yield this compound as a colorless oil.

Protocol 2: Suzuki Cross-Coupling Reaction (Representative)

Objective: To demonstrate the utility of this compound in forming a C-C bond with a generic arylboronic acid.

Caption: Synthetic workflow for a typical Suzuki cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene, Dioxane, or DMF)

-

Water or co-solvent if needed

Procedure:

-

In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography to obtain the desired bi-aryl product.

Conclusion

This compound is more than just a simple chemical intermediate; it is a versatile platform for innovation. Its well-defined reactivity allows for predictable and selective functionalization, making it an ideal candidate for systematic exploration in drug discovery, materials science, and agrochemical research. The potential research areas outlined in this guide represent fertile ground for developing novel molecules with significant scientific and commercial impact. For researchers and developers, this compound offers a reliable and cost-effective starting point for building the complex molecular architectures of tomorrow.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound, CasNo.174913-09-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 7. scbt.com [scbt.com]

- 8. 5-Bromo-2-chloroanisole | C7H6BrClO | CID 2769567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 174913-09-8 [m.chemicalbook.com]

- 10. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. srinichem.com [srinichem.com]

2-Bromo-5-chloroanisole: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloroanisole is a halogenated aromatic compound that serves as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methoxy group on the benzene ring, provides multiple reactive sites for a variety of chemical transformations. This trifunctional nature allows for regioselective modifications, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 174913-09-8 |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| Appearance | Colorless to light yellow liquid or white to off-white crystalline powder |

| Boiling Point | 236.6 °C |

| Density | 1.564 g/cm³ |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the methylation of 2-bromo-5-chlorophenol. This reaction proceeds with high efficiency and provides the target compound in excellent yield.

Synthetic Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the methylation of 2-bromo-5-chlorophenol to yield this compound.[3]

Materials:

-

2-Bromo-5-chlorophenol (2.85 g, 13.7 mmol)

-

Iodomethane (1.28 mL, 20.6 mmol)

-

Potassium carbonate (1.89 g, 13.7 mmol)

-

N,N-Dimethylformamide (DMF) (8.0 mL)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Ice water

Procedure:

-

To a solution of 2-bromo-5-chlorophenol in N,N-dimethylformamide, add potassium carbonate and iodomethane.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion of the reaction (monitored by TLC), add ice water to the mixture.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic phases and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate = 95:5) to afford this compound as a colorless oil.[3]

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) |

| 2-Bromo-5-chlorophenol | 1.0 | 97 |

Key Reactions of this compound

The presence of both bromo and chloro substituents, along with the activating methoxy group, allows this compound to participate in a wide range of organic reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the 2-position.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl compounds. The bromine atom of this compound can be selectively coupled with a variety of boronic acids.

Caption: Suzuki-Miyaura coupling of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling with Pyrimidine-5-boronic Acid

This protocol describes a typical Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Pyrimidine-5-boronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture)

Procedure:

-

In a reaction vessel, combine this compound, pyrimidine-5-boronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to arylamines. This compound can be coupled with a variety of primary and secondary amines.

Caption: Buchwald-Hartwig amination of this compound.

Representative Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a typical Buchwald-Hartwig amination.[4][5]

Materials:

-

This compound (1.0 mmol)

-

Morpholine (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol)

-

XPhos (0.03 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Dioxane (3 mL)

Procedure:

-

In a glovebox, charge a reaction tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add this compound and morpholine, followed by dioxane.

-

Seal the tube and heat the mixture at 80-100 °C with stirring for the specified time (typically 2-24 hours).

-

Monitor the reaction by GC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.

Caption: Sonogashira coupling of this compound.

Representative Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol describes a standard Sonogashira coupling.[6][7]

Materials:

-

This compound (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

PdCl₂(PPh₃)₂ (0.02 mmol)

-

Copper(I) iodide (CuI) (0.04 mmol)

-

Triethylamine (Et₃N) (2.0 mmol)

-

THF or DMF (5 mL)

Procedure:

-

To a solution of this compound and phenylacetylene in THF or DMF, add PdCl₂(PPh₃)₂, CuI, and triethylamine.

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 50-70 °C) for 2-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table of Representative Cross-Coupling Reactions:

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | ||||||

| Pyrimidine-5-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | Good to High |

| Buchwald-Hartwig | ||||||

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 80-100 | 2-24 | High |

| Sonogashira | ||||||

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | RT-70 | 2-12 | High |

Friedel-Crafts Acylation

The electron-rich aromatic ring of this compound is susceptible to electrophilic aromatic substitution, such as Friedel-Crafts acylation. The reaction typically occurs at the position para to the activating methoxy group.

Caption: Friedel-Crafts acylation of this compound.

Experimental Protocol: Friedel-Crafts Acylation with 4-Ethoxybenzoyl Chloride

This protocol details the acylation of this compound.[3]

Materials:

-

This compound (2.94 g, 13.3 mmol)

-

4-Ethoxybenzoyl chloride (prepared from 4-ethoxybenzoic acid and oxalyl chloride)

-

Aluminum chloride (AlCl₃) (2.07 g, 15.5 mmol)

-

Chloroform

-

1 M Hydrochloric acid

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

To a solution of this compound in chloroform at -10 °C, add aluminum chloride portion-wise.

-

Add a solution of 4-ethoxybenzoyl chloride in chloroform to the mixture.

-

Stir the reaction at 5 °C for one hour, then allow it to warm to room temperature and stir for an additional 13 hours.

-

Pour the reaction mixture into ice water and extract three times with chloroform.

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield (5-bromo-2-chloro-4-methoxyphenyl)(4-ethoxyphenyl)methanone.[3]

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) |

| This compound | 1.0 | 31 |

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a key starting material or intermediate in the synthesis of a range of biologically active molecules.

Pharmaceutical Applications: Synthesis of Bosutinib Intermediate

This compound can be envisioned as a precursor to key intermediates in the synthesis of the tyrosine kinase inhibitor Bosutinib , used in the treatment of chronic myelogenous leukemia. For instance, the 2,4-dichloro-5-methoxyaniline core of Bosutinib can be conceptually derived from this compound through a sequence of reactions including nitration, reduction, and potentially halogen exchange or other modifications. While direct synthetic routes from this compound to Bosutinib are not prominently published, its structural similarity to key fragments highlights its potential in the synthesis of such complex pharmaceutical agents.[8][9][10]

Agrochemical Applications

In the agrochemical sector, this compound serves as a valuable intermediate for the development of novel pesticides, including herbicides and fungicides.[1][2] The specific arrangement of the substituents on the aromatic ring is crucial for the biological efficacy of the final products. For example, it can be a precursor for the synthesis of strobilurin-type fungicides like Picoxystrobin , where the substituted anisole moiety is a key structural feature.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its distinct pattern of halogen and methoxy substituents allows for a wide array of regioselective transformations, most notably palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions. These reactions provide efficient pathways to complex molecular structures, making this compound an indispensable tool for researchers and professionals in the pharmaceutical and agrochemical industries. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the synthesis of novel and important chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-5-chloroanisole with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 2-bromo-5-chloroanisole with various boronic acids. This reaction is a powerful tool for the synthesis of substituted 4-chloro-2-methoxybiphenyls, which are valuable intermediates in the development of pharmaceuticals and other functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] It is widely favored in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][3] The reaction of this compound with boronic acids allows for the selective formation of a C-C bond at the bromine-bearing carbon, leaving the chloro-substituent intact for potential further functionalization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These parameters are based on established protocols for similar haloanisoles and should be optimized for specific substrates.[4]

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (3:1) | 90 | 16 | 80-90 |

| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | THF/H₂O (5:1) | 80 | 10 | 88-97 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 14 | 82-92 |

| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Acetonitrile/H₂O (4:1) | 80 | 18 | 75-85 |

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This should be adapted and optimized for specific substrates and scales.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

-

Phosphine ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, with 10-25% water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as oxygen can deactivate the palladium catalyst.[5]

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: Heck Reaction Protocol Using 2-Bromo-5-chloroanisole as a Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures.[3] This document provides detailed application notes and a generalized protocol for the Heck reaction using 2-Bromo-5-chloroanisole as the aryl halide substrate. Given the differential reactivity of the carbon-halogen bonds (C-Br > C-Cl), the reaction is expected to occur selectively at the C-Br position.

Data Presentation: Representative Heck Reaction Protocols for Aryl Bromides

| Aryl Bromide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Iodobenzene | n-Butyl acrylate | PdCl2 (1) | Dppc+PF6- (1) | Et3N (2) | [bmim][PF6] | 120 | 1.5 | 99 |

| Aryl Bromides | n-Butyl acrylate | Pd(dba)2 (0.5) | L-HBr (0.5) | Cs2CO3 (2) | Dioxane | 100 | 3-12 | 82-97 |

| Bromobenzene | Styrene | Pd@MOF-NH₂ (10) | - | K2CO3 | DMF | 120 | - | >96 |

| Aryl Iodides/Bromides | Terminal Olefins | Pd(OAc)2 (0.05) | - | K3PO4 | Solvent-free (MW) | - | - | High |

Experimental Protocols

The following is a generalized experimental protocol for the Heck reaction of an aryl bromide with an olefin, which can be adapted for this compound.

Materials:

-

This compound

-

Olefin (e.g., styrene, n-butyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)2, PdCl2)

-

Ligand (if required, e.g., triphenylphosphine, a palladacycle)

-

Base (e.g., triethylamine (Et3N), potassium carbonate (K2CO3))

-

Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, dioxane)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 mmol), the palladium catalyst (0.01-5 mol%), and the ligand (if applicable).

-

The vessel is then purged with an inert gas.

-

Add the degassed solvent, the olefin (1.1-1.5 mmol), and the base (1.5-2.0 mmol) to the reaction vessel.

-

The reaction mixture is then heated to the desired temperature (typically 80-140 °C) with stirring.

-

The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by an appropriate method, such as column chromatography on silica gel, to yield the desired substituted alkene.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the generalized catalytic cycle of the Heck reaction.

Caption: Generalized workflow of the Heck reaction catalytic cycle.

This diagram illustrates the key steps in the palladium-catalyzed Heck reaction, starting from the active Pd(0) catalyst. The cycle involves oxidative addition of the aryl halide, coordination and migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst.

References

Application Notes and Protocols: Selective Sonogashira Coupling of 2-Bromo-5-chloroanisole with Terminal Alkynes

Introduction: Navigating Chemoselectivity in Di-halogenated Systems

The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its power lies in the ability to construct complex molecular architectures, particularly arylalkynes and conjugated enynes, which are prevalent motifs in pharmaceuticals, natural products, and advanced materials.[1][2] This guide provides a detailed exploration of the Sonogashira coupling as applied to a challenging yet synthetically valuable substrate: 2-bromo-5-chloroanisole.

The presence of two different halogen atoms on the aromatic ring introduces a critical question of chemoselectivity. A successful and predictable synthesis hinges on the ability to selectively activate one C-X bond while leaving the other intact for potential subsequent transformations. This application note will elucidate the principles governing this selectivity and provide robust protocols for the successful mono-alkynylation of this compound.

Part 1: The Mechanistic Underpinnings of Selectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3] Understanding these cycles is paramount to comprehending the reaction's nuances and troubleshooting potential issues.

The Catalytic Cycles:

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond, forming a Pd(II) intermediate. This is followed by transmetalation with a copper acetylide species (generated in the copper cycle) and subsequent reductive elimination to yield the desired arylalkyne product and regenerate the Pd(0) catalyst.

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Bromo-5-chloroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its wide substrate scope and functional group tolerance.[1][2] These application notes provide a detailed overview and experimental protocols for the selective amination of 2-bromo-5-chloroanisole, a dihalogenated aromatic compound where chemoselectivity is a key consideration. The higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 2-position.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-